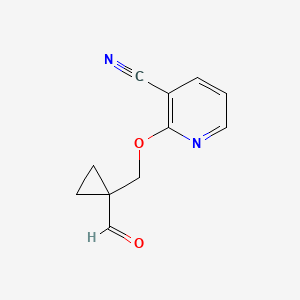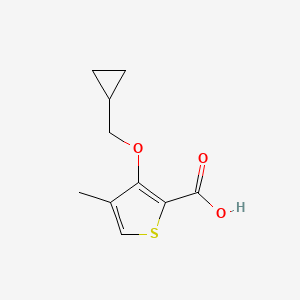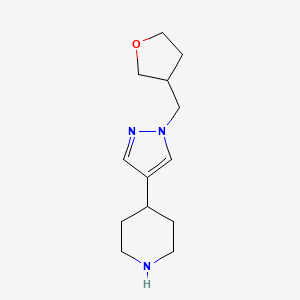
2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile
Overview
Description
“2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also has a phenyl group attached to the pyrazole ring, and a difluoromethyl group attached to one of the nitrogen atoms in the pyrazole ring . The nitrile group is attached to the carbon atom adjacent to the pyrazole ring .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, a phenyl group, a difluoromethyl group, and a nitrile group . The pyrazole ring and the phenyl group contribute to the aromaticity of the compound, while the difluoromethyl group and the nitrile group introduce polarity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be quite diverse, depending on the reaction conditions and the reagents used . For instance, it could undergo further functionalization reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure . The presence of the difluoromethyl group and the nitrile group would make the compound polar, and hence, it would be expected to have good solubility in polar solvents .
Scientific Research Applications
2-DFPAC has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and analytical chemistry. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, it has been used as a starting material for the synthesis of other compounds, such as heterocyclic compounds and polymers. In analytical chemistry, it has been used as a reagent for the detection and quantification of various compounds.
Mechanism of Action
The mechanism of action of 2-DFPAC is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It is also believed to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
2-DFPAC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have potential cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
2-DFPAC has several advantages and limitations when used in lab experiments. One of the major advantages is its high yield when synthesized using the methods described above. This makes it a cost-effective reagent for lab experiments. However, it is important to note that the compound is highly toxic and should be handled with caution. In addition, it is important to note that the compound has not been approved for use in humans and should only be used in lab experiments.
Future Directions
There are several potential future directions for the use of 2-DFPAC. One potential direction is its use as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential direction is its use as a reagent for the synthesis of other compounds, such as heterocyclic compounds and polymers. In addition, it could be used as a reagent for the detection and quantification of various compounds. Finally, it could be studied further for its potential biochemical and physiological effects on the body.
properties
IUPAC Name |
2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEZSWYWJOXHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



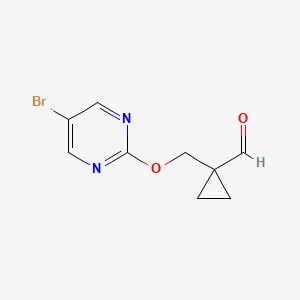


![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)
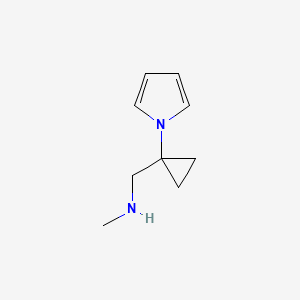

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)


![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
